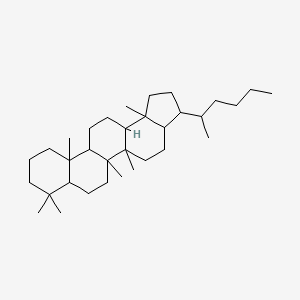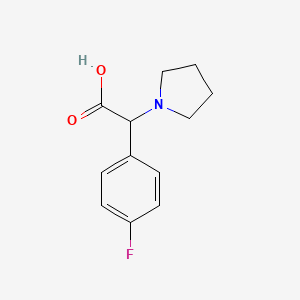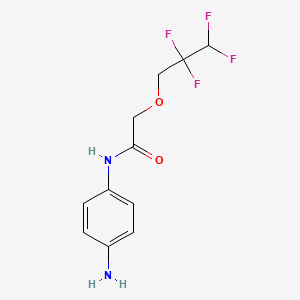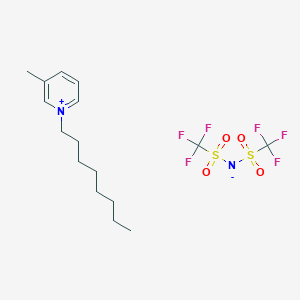![molecular formula C10H12FNO4S B12109251 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-54-2](/img/structure/B12109251.png)
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is a chemical compound with the molecular formula C10H12FNO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propylamino sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- typically involves multiple steps. One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process can vary depending on the scale and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom and the propylamino sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the propylamino sulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzoic acid: A simpler derivative of benzoic acid with only a fluorine substitution.
5-[(Propylamino)sulfonyl]benzoic acid: Another derivative with only the propylamino sulfonyl group.
Uniqueness
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is unique due to the presence of both the fluorine atom and the propylamino sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler derivatives .
Propiedades
Número CAS |
716358-54-2 |
|---|---|
Fórmula molecular |
C10H12FNO4S |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2-fluoro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
Clave InChI |
ZGPHSBLYZVGFPG-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)




![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
